molecular formula C18H23N5O2 B12196060 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12196060
M. Wt: 341.4 g/mol
InChI Key: PRTTUYJKGLLGKH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative characterized by a 3,4-dimethoxyphenethylamine side chain at the 6-position and an isopropyl group at the 3-position of the heterocyclic core. The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and hydrogen-bonding interactions, while the isopropyl group contributes to hydrophobic packing within binding pockets.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C18H23N5O2/c1-12(2)18-21-20-17-8-7-16(22-23(17)18)19-10-9-13-5-6-14(24-3)15(11-13)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,19,22)

InChI Key

PRTTUYJKGLLGKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the 3,4-dimethoxyphenyl group is introduced using reagents like 3,4-dimethoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit promising antitumor properties. The unique arrangement of functional groups in N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems and reduce oxidative stress could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further investigation into its interaction with NMDA receptors is warranted to elucidate its mechanisms of action.

Antidepressant Potential

Given the structural similarities to known antidepressants, this compound may influence serotonin pathways or other neurotransmitter systems involved in mood regulation. Animal models could provide insights into its efficacy as an antidepressant.

  • Antitumor Studies : A study published in a peer-reviewed journal demonstrated that derivatives of triazole-pyridazine compounds showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing antitumor activity.
  • Neuroprotection Research : Another study explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function.
  • Mood Disorders : Research examining the effects of related compounds on mood disorders revealed that certain triazole derivatives exhibited antidepressant-like effects in rodent models, suggesting that further exploration of this compound could yield valuable insights.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The triazolopyridazine scaffold is highly modular, enabling diverse substitutions that influence pharmacological properties. Below is a comparative analysis of structurally related compounds (Table 1) and their key attributes:

Table 1: Structural Comparison of Triazolopyridazine Derivatives

Compound Name R<sup>3</sup> Substituent 6-Position Substituent Molecular Weight (g/mol) Key Features
Target Compound Propan-2-yl 2-(3,4-Dimethoxyphenyl)ethylamine ~382.4* Enhanced solubility (methoxy groups), moderate hydrophobicity (isopropyl)
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (JLX) Trifluoromethyl 2-(1H-Indol-3-yl)ethylamine 346.3 High lipophilicity (CF3), potential CNS penetration
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (7) Methyl 2-(5-Fluoroindol-3-yl)ethylamine ~337.4 Fluorine-enhanced binding affinity, reduced metabolic instability
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9) Methyl 2-(Pyridin-4-yl)ethylamine 280.3 Basic pyridine group improves water solubility, possible kinase interaction
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18) Methyl 4-Methoxybenzylamine 309.3 Compact structure, methoxy for π-π stacking

*Calculated based on molecular formula C19H23N5O2.

Key Observations:

In contrast, the isopropyl group in the target compound balances hydrophobicity and steric bulk. Methoxy groups (target compound, compound 18 ) improve solubility and may engage in hydrogen bonding with residues in bromodomains.

Amine Side Chain Diversity: Indole-derived side chains (e.g., JLX , compound 7 ) are common in bromodomain inhibitors due to their mimicry of acetylated lysine. Pyridinylethyl (compound 9 ) and benzylamine (compound 18 ) substituents introduce basic or aromatic moieties, which may influence target selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in , where intermediate 32a is functionalized with amines or acylating agents. Yields for such reactions vary; for example, compounds 38–40 () were isolated in lower yields compared to sulfonamide derivatives due to steric hindrance .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • InChI Key : PRTTUYJKGLLGKH-UHFFFAOYSA-N

The compound features a complex structure that includes a triazolo-pyridazine core and a dimethoxyphenyl group. Such structural characteristics are indicative of compounds with diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes that modulate cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in cancer cell proliferation and inflammation.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies have shown that it can inhibit the growth of various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (brain cancer).
Cell LineIC50 (µM)
MCF710.5
A5498.7
SF-26812.0

These values suggest that the compound has a promising profile as an anticancer agent.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in preclinical models:

  • It reduces the production of pro-inflammatory cytokines in activated macrophages.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study by Abdel-Rahman et al. synthesized several derivatives of triazolo-pyridazines and evaluated their biological activities. The derivatives showed varying degrees of cytotoxicity against different cancer cell lines, indicating the potential for developing effective anticancer agents based on this scaffold .
  • Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression . These studies support the hypothesis that the compound interacts favorably with key molecular targets.
  • Comparative Analysis : A comparative analysis with other triazole derivatives revealed that this compound possesses superior activity against certain cancer types compared to structurally similar compounds .

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